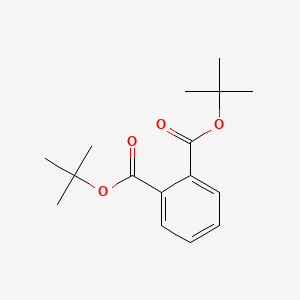

Di-tert-butyl phthalate

描述

Di-tert-butyl phthalate (CAS 30448-43-2) is a phthalate ester with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.348 g/mol . Its structure features two bulky tert-butyl groups attached to the phthalic acid backbone, conferring distinct physicochemical properties such as a high logP value (4.13), indicative of significant lipophilicity . This compound is utilized in analytical chemistry, particularly in reverse-phase HPLC separation methods, due to its stability and predictable elution behavior . However, its presence as a contaminant in synthetic substrates (e.g., in batch reactions involving malonates) has been noted to interfere with enantioselectivity and yield reproducibility in organic synthesis .

属性

CAS 编号 |

2155-71-7 |

|---|---|

分子式 |

C16H22O6 |

分子量 |

310.34 g/mol |

IUPAC 名称 |

ditert-butyl benzene-1,2-dicarboperoxoate |

InChI |

InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-9-7-8-10-12(11)14(18)20-22-16(4,5)6/h7-10H,1-6H3 |

InChI 键 |

QZYRMODBFHTNHF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C |

规范 SMILES |

CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)OOC(C)(C)C |

外观 |

Solid powder |

其他CAS编号 |

2155-71-7 |

物理描述 |

Di-(tert-butylperoxy)phthalate, [<= 55% as a paste] is a crystalline solid mixed with water. Water lessens the explosion hazard. Di-(tert-butylperoxy)phthalate, [technically pure] is a crystalline solid. Particularly heat and contamination sensitive. |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Di-tert-butyl diperoxyphthalate |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Di-tert-butyl phthalate is synthesized through the esterification of phthalic anhydride with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature range of 120°C to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing. The product is then purified through distillation to remove any unreacted starting materials and by-products.

化学反应分析

Types of Reactions: Di-tert-butyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and tert-butyl alcohol.

Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.

Major Products Formed:

Hydrolysis: Phthalic acid and tert-butyl alcohol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters depending on the nucleophile used.

科学研究应用

Toxicological Studies

Di-tert-butyl phthalate has been extensively studied for its toxicological effects. Research indicates that exposure to this compound can lead to adverse reproductive health outcomes. A study found that this compound exposure resulted in decreased testosterone levels and disrupted steroidogenesis in human adrenocortical cells .

Key Findings:

- Reproductive Health: this compound has been linked to reduced testosterone production and impaired reproductive health in male subjects .

- Mechanisms of Action: Mechanistic studies reveal that this compound affects steroidogenic enzymes differently compared to its metabolites, indicating varied pathways of toxicity .

Endocrine Disruption Research

As an endocrine disruptor, this compound has been implicated in various studies focusing on its effects on hormonal systems. Its anti-androgenic properties have raised concerns regarding its impact on male reproductive health.

Case Study:

A doctoral thesis explored the persistent effects of this compound on adult male mice after oral exposure. The study demonstrated significant decreases in testosterone levels alongside increased oxidative stress markers, suggesting a link between exposure and hormonal disruption .

Environmental Impact Assessments

This compound is frequently detected in environmental samples due to its widespread use. Assessments of dietary exposure indicate that migration from food contact materials contributes significantly to human exposure levels .

Key Data:

- Dietary exposure estimates for this compound range from 0.9 to 11.7 µg/kg body weight per day for mean and high consumers, respectively .

Data Tables

作用机制

The mechanism of action of di-tert-butyl phthalate involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can influence gene expression and cellular functions .

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Branching vs.

- logP Trends : Longer alkyl chains (e.g., didecyl phthalate) increase hydrophobicity (logP = 9.12), while shorter chains (e.g., dimethyl phthalate) are more hydrophilic (logP = 1.60). This compound’s logP (4.13) is comparable to dibutyl phthalate (4.72) but lower than didecyl derivatives .

Toxicological and Environmental Profiles

- This compound: Limited toxicity data available. Its detection in wastewater treatment effluents (e.g., MBR systems) suggests environmental persistence, but biological impacts are understudied .

- Diisobutyl phthalate (DIBP) : Linked to hepatic and reproductive toxicity in animal models, with regulatory scrutiny increasing .

- Diethyl/Dimethyl phthalates : Moderate toxicity but widely detected in aquatic systems, raising concerns about bioaccumulation .

Research Gaps : this compound’s ecological and health risks remain poorly characterized compared to well-studied analogs like dibutyl or diethyl phthalates .

生物活性

Di-tert-butyl phthalate (DBP) is a member of the phthalate family, widely used as a plasticizer in various industrial applications. This article explores its biological activity, focusing on its reproductive toxicity, antibacterial properties, and potential for other biological effects.

Overview of this compound

DBP is primarily utilized to enhance the flexibility and durability of plastics. However, concerns have arisen regarding its safety profile, particularly in relation to human health and environmental impact. Research has shown that DBP can disrupt endocrine function and has been associated with various adverse health effects.

Reproductive Toxicity

Mechanisms of Action

DBP exhibits anti-androgenic properties, which are critical in understanding its reproductive toxicity. Studies have demonstrated that DBP exposure leads to reduced fetal testosterone production in animal models, which is a significant concern for male reproductive development. The U.S. Environmental Protection Agency (EPA) has identified this reduction in testosterone as a critical step in the reproductive toxicity of phthalates, including DBP .

Case Studies and Findings

- Animal Studies : In rodent studies, gestational exposure to DBP has resulted in notable reproductive effects such as hypospadias and decreased anogenital distance (AGD) . These findings indicate a clear dose-response relationship where higher exposure levels correlate with increased incidence of reproductive abnormalities.

- Toxicological Assessment : The European Food Safety Authority (EFSA) has updated risk assessments indicating that the tolerable daily intake (TDI) for DBP is set at 0.01 mg/kg body weight per day based on its reproductive effects . This assessment emphasizes the need for regulatory control over DBP exposure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DBP. Research conducted on extracts from Begonia malabarica showed that DBP exhibited significant antibacterial activity against various pathogens, including Staphylococcus epidermidis and Escherichia coli, with zones of inhibition ranging from 8 mm to 9 mm at different concentrations . This suggests that while DBP poses risks in terms of toxicity, it may also have potential therapeutic applications.

Other Biological Activities

DBP has been investigated for several other biological activities beyond its antibacterial properties:

- Antitumor Activity : Some studies suggest that derivatives of phthalates may inhibit tumor growth in specific cancer cell lines, indicating potential applications in cancer therapeutics .

- Endocrine Disruption : The compound's ability to interfere with hormonal signaling pathways raises concerns about its long-term effects on human health and development .

Summary of Biological Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。